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molecular formula C11H13N3O2 B008768 5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide CAS No. 101544-49-4

5-(1-Hydroxy-2-aminoethyl)-1H-indole-7-carboxamide

Cat. No. B008768
M. Wt: 219.24 g/mol
InChI Key: GHZFFYJKVKWIPM-UHFFFAOYSA-N
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Patent
US04562200

Procedure details

A solution of 5-[2-(dibenzylamino)-1-hydroxyethyl]-indole-7-carboxamide (119.7 mg, 0.3 mmol, described above) was hydrogenated for 28 hours at atmospheric pressure and room temperature in dry methanol (12.0 mL) containing 10% palladium on carbon. The mixture was filtered and the filtrate was evaporated. Crystallization from an ethyl acetate-diethyl ether mixture gave 5-(2-amino-1-hydroxyethyl)indole-7-carboxamide: mp 88°-90° C.; and NMR (DMSO-d6)δ 2.70 (d, 2H), 2.80-3.60 (br s, 5H), 4.50 (t, 1H), 6.40 (m, 1H), 7.00-7.70 (m, 3H) and 10.75 (br s, 1H).
Name
5-[2-(dibenzylamino)-1-hydroxyethyl]-indole-7-carboxamide
Quantity
119.7 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[CH2:9][CH:10]([C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[NH:17][CH:16]=[CH:15]2)[OH:11])C1C=CC=CC=1>CO.[Pd]>[NH2:8][CH2:9][CH:10]([C:12]1[CH:13]=[C:14]2[C:18](=[C:19]([C:21]([NH2:23])=[O:22])[CH:20]=1)[NH:17][CH:16]=[CH:15]2)[OH:11]

Inputs

Step One
Name
5-[2-(dibenzylamino)-1-hydroxyethyl]-indole-7-carboxamide
Quantity
119.7 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(O)C=1C=C2C=CNC2=C(C1)C(=O)N)CC1=CC=CC=C1
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
Crystallization from an ethyl acetate-diethyl ether mixture

Outcomes

Product
Name
Type
product
Smiles
NCC(O)C=1C=C2C=CNC2=C(C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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